molecular formula C15H14N2O4 B5805237 4-methoxy-N-methyl-3-nitro-N-phenylbenzamide

4-methoxy-N-methyl-3-nitro-N-phenylbenzamide

Cat. No.: B5805237
M. Wt: 286.28 g/mol
InChI Key: HGQJWROCDJWENP-UHFFFAOYSA-N
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Description

4-methoxy-N-methyl-3-nitro-N-phenylbenzamide is an organic compound with the molecular formula C15H14N2O4 It is a derivative of benzamide, characterized by the presence of methoxy, nitro, and phenyl groups attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-methyl-3-nitro-N-phenylbenzamide typically involves the nitration of a suitable precursor, followed by amide formation. One common method starts with the nitration of 4-methoxybenzoic acid to form 4-methoxy-3-nitrobenzoic acid. This intermediate is then converted to its corresponding acid chloride using reagents such as thionyl chloride. The final step involves the reaction of the acid chloride with N-methyl aniline to form this compound .

Industrial Production Methods

Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle potentially hazardous reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-methyl-3-nitro-N-phenylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide or other nucleophiles.

    Hydrolysis: Hydrochloric acid or sodium hydroxide.

Major Products

Scientific Research Applications

4-methoxy-N-methyl-3-nitro-N-phenylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methoxy-N-methyl-3-nitro-N-phenylbenzamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, while the methoxy and phenyl groups may enhance binding affinity to target sites .

Comparison with Similar Compounds

Similar Compounds

    Benzanilide: Similar structure but lacks the methoxy and nitro groups.

    4-methoxy-3-nitrobenzamide: Similar but lacks the N-methyl group.

    N-methyl-3-nitrobenzamide: Similar but lacks the methoxy group.

Uniqueness

4-methoxy-N-methyl-3-nitro-N-phenylbenzamide is unique due to the combination of methoxy, nitro, and N-methyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-methoxy-N-methyl-3-nitro-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4/c1-16(12-6-4-3-5-7-12)15(18)11-8-9-14(21-2)13(10-11)17(19)20/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGQJWROCDJWENP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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